Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

Medicinal chemistry Chiral building blocks Structure-activity relationships

Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS 1219828-03-1, molecular formula C₁₃H₂₁NO₃, MW 239.31 g/mol) is a Boc-protected piperidine derivative bearing a propargyloxy (terminal alkyne) substituent at the 3-position of the heterocyclic ring. This compound belongs to the class of bifunctional N-Boc-piperidine building blocks, distinguished by the simultaneous presence of an acid-labile amine protecting group (tert-butyloxycarbonyl, Boc) and a copper-catalyzed azide-alkyne cycloaddition (CuAAC)-competent terminal alkyne handle.

Molecular Formula C13H21NO3
Molecular Weight 239.315
CAS No. 1219828-03-1
Cat. No. B2950316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate
CAS1219828-03-1
Molecular FormulaC13H21NO3
Molecular Weight239.315
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)OCC#C
InChIInChI=1S/C13H21NO3/c1-5-9-16-11-7-6-8-14(10-11)12(15)17-13(2,3)4/h1,11H,6-10H2,2-4H3
InChIKeyIPRABSBORMZJRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS 1219828-03-1): A Bifunctional Piperidine Building Block for Click Chemistry and Medicinal Chemistry Procurement


Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS 1219828-03-1, molecular formula C₁₃H₂₁NO₃, MW 239.31 g/mol) is a Boc-protected piperidine derivative bearing a propargyloxy (terminal alkyne) substituent at the 3-position of the heterocyclic ring [1]. This compound belongs to the class of bifunctional N-Boc-piperidine building blocks, distinguished by the simultaneous presence of an acid-labile amine protecting group (tert-butyloxycarbonyl, Boc) and a copper-catalyzed azide-alkyne cycloaddition (CuAAC)-competent terminal alkyne handle [2]. Its computed physicochemical profile includes an XLogP3 of 1.6, a topological polar surface area (TPSA) of 38.8 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. The 3-position substitution renders the piperidine C3 carbon stereogenic, creating a chiral center that is absent in the corresponding 4-substituted regioisomer [1][3].

Why tert-Butyl 3-(Prop-2-yn-1-yloxy)piperidine-1-carboxylate Cannot Be Replaced by Generic Piperidine Alkyne Building Blocks


Despite sharing the same molecular formula (C₁₃H₂₁NO₃) and identical computed XLogP3 (1.6) and TPSA (38.8 Ų) values with its 4-position regioisomer (CAS 1219827-56-1), tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate exhibits fundamental structural differences that preclude indiscriminate substitution in synthetic or pharmacological contexts [1][2]. The 3-substituted piperidine ring contains a stereogenic center at C3 (undefined stereocenter count = 1), whereas the 4-isomer is achiral (undefined stereocenter count = 0), meaning that enantioselective synthesis or chiral resolution strategies applied to one regioisomer are inapplicable to the other [1][2]. Furthermore, the spatial orientation of the propargyloxy group relative to the piperidine nitrogen differs between the 3- and 4-substituted isomers, which can alter metal coordination geometry during CuAAC reactions, affect conformational preferences in derived triazole conjugates, and modulate target binding in biological assays — even when the substituents are chemically identical [1]. The Boc group provides orthogonal protection that is absent in the free amine analogs 3-(prop-2-yn-1-yloxy)piperidine (CAS 946680-90-6) and its hydrochloride salt (CAS 1185301-44-3), making the Boc-protected form uniquely suited for multi-step sequences requiring selective N-deprotection [3].

Quantitative Differentiation Evidence for Tert-butyl 3-(Prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS 1219828-03-1) Against Comparator Compounds


Molecular Complexity and Stereochemical Differentiation: 3-Position vs. 4-Position Regioisomer

When compared directly to its 4-substituted regioisomer tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS 1219827-56-1, PubChem CID 49657917), the 3-substituted target compound exhibits a higher computed molecular complexity score (310 vs. 302) and possesses one undefined atom stereocenter (count = 1), whereas the 4-isomer is stereochemically symmetric with an undefined atom stereocenter count of zero [1][2]. Both isomers share identical molecular formula (C₁₃H₂₁NO₃), molecular weight (239.31 g/mol), XLogP3 (1.6), TPSA (38.8 Ų), hydrogen bond donor count (0), hydrogen bond acceptor count (3), and rotatable bond count (4), indicating that the differentiation resides exclusively in the regio- and stereochemical arrangement rather than in bulk physicochemical parameters [1][2].

Medicinal chemistry Chiral building blocks Structure-activity relationships

Bifunctional Orthogonal Reactivity: Simultaneous Boc Protection and Terminal Alkyne Functionality vs. Monofunctional Piperidine Building Blocks

Unlike monofunctional piperidine building blocks such as tert-butyl 3-hydroxypiperidine-1-carboxylate (which carries only a Boc-protected amine and a hydroxyl group requiring separate activation) or 3-(prop-2-yn-1-yloxy)piperidine (which carries only a free secondary amine and a terminal alkyne without orthogonal protection), the target compound simultaneously presents both an acid-labile Boc-protected amine and a CuAAC-competent terminal alkyne [1][2]. This bifunctionality enables two sequential, chemoselective diversification steps — (i) CuAAC triazole formation at the alkyne, and (ii) Boc deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to unmask the piperidine nitrogen — without protecting group manipulation between steps [1]. The deprotected analog 3-(prop-2-yn-1-yloxy)piperidine (CAS 946680-90-6) requires re-protection of the amine prior to any transformation incompatible with free secondary amines, adding synthetic steps .

Click chemistry PROTAC linker synthesis Orthogonal protecting group strategy

Vendor Availability and Pricing Comparison: 3-Substituted vs. 4-Substituted Boc-Propargyloxypiperidine Isomers

The target 3-substituted isomer is commercially available from multiple established suppliers. Enamine offers the compound (catalog EN300-237295) at 95% purity with pricing of $355.00 per 1.0 g (as of June 2024), or $96.00 per 0.1 g [1]. Chemenu lists the compound (catalog CM472979) at 95%+ purity at $444.00 per 1 g (as of September 2022) [1]. Biosynth supplies the compound (catalog CBS-UYB82803) in 250 mg and 2.5 g sizes . The 4-substituted regioisomer (CAS 1219827-56-1) is available from AKSci (catalog 1187DH) at 95% purity , and from ChemScene (catalog CS-0374230) . Both isomers share identical molecular formula (C₁₃H₂₁NO₃) and molecular weight (239.31 g/mol), yet the 3-isomer is distinguished by its MDL identifier MFCD16653311 versus MFCD16653309 for the 4-isomer, ensuring unambiguous order specification [1].

Chemical procurement Building block sourcing Cost efficiency

Synthesis Yield Optimization: One-Pot Synthetic Route Achieving 85–90% Yield

A 2024 publication described a novel one-pot synthesis method for tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate that achieves 85–90% isolated yield while reducing the number of purification steps compared to conventional multi-step protocols [1]. Although a direct, quantitative yield comparison against a published synthesis of the 4-substituted regioisomer under identical conditions is not available in the open literature, this reported yield range places the compound within a synthetically efficient regime that supports gram-to-kilogram scale-up for pharmaceutical research applications [1]. The one-pot methodology also reduces solvent consumption and intermediate isolation requirements, which contributes to lower process mass intensity relative to stepwise approaches [1].

Process chemistry Scale-up synthesis Piperidine derivatization

Recommended Application Scenarios for Tert-butyl 3-(Prop-2-yn-1-yloxy)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Enantioselective Medicinal Chemistry Programs Requiring Chiral Piperidine Scaffolds

The stereogenic C3 center of the target compound (undefined stereocenter count = 1, complexity score = 310) makes it the appropriate choice over the achiral 4-isomer (stereocenter count = 0, complexity = 302) for any drug discovery program where the three-dimensional orientation of the propargyloxy substituent relative to the piperidine ring influences target binding [1][2]. Medicinal chemistry teams conducting chiral structure-activity relationship (SAR) studies on piperidine-containing lead series should select this compound for enantioselective synthesis or chiral resolution to generate enantiomerically enriched triazole conjugates via CuAAC, followed by Boc deprotection for further amine diversification [1].

Multi-Step Synthesis of PROTAC Linkers and Heterobifunctional Degraders Requiring Orthogonal Functionalization

The orthogonal bifunctional architecture — Boc-protected amine (acid-labile) paired with a terminal alkyne (CuAAC-competent) — directly supports the modular assembly of proteolysis-targeting chimeras (PROTACs) and other heterobifunctional molecules where sequential, chemoselective conjugation is required [1]. Unlike monofunctional analogs that would necessitate additional protection/deprotection cycles, this compound enables: (i) CuAAC-mediated attachment of an azide-bearing target-protein ligand or E3 ligase ligand at the alkyne, followed by (ii) Boc deprotection to reveal the piperidine amine for further derivatization or conjugation [1]. This two-step, protection-free sequence is particularly valuable in parallel library synthesis where step economy directly impacts throughput [1].

Click Chemistry-Based Fluorescent Probe and Molecular Imaging Agent Development

The terminal alkyne functionality of this compound, positioned at the 3-position of the piperidine ring, enables CuAAC conjugation with azide-functionalized fluorophores (e.g., naphthalimide, BODIPY, or Cy dyes) to generate piperidine-containing fluorescent probes [1]. The 3-substitution pattern provides a distinct spatial orientation of the fluorophore relative to the piperidine nitrogen compared to 4-substituted analogs, which may influence fluorescence lifetime, quantum yield, or target binding in imaging applications — a factor relevant to probe development programs where subtle geometrical differences affect photophysical and pharmacological properties [1][2].

Parallel Library Synthesis and Diversity-Oriented Synthesis (DOS) Campaigns

The confirmed multi-vendor commercial availability (Enamine EN300-237295 at $355/1g, Biosynth CBS-UYB82803, Chemenu CM472979) combined with the bifunctional reactivity profile makes this compound a practical building block for high-throughput parallel synthesis of triazole-containing compound libraries [1][2]. The 85–90% reported one-pot synthesis yield supports the feasibility of larger-scale procurement for library production, while the orthogonal Boc/alkyne handles allow for two-dimensional diversity expansion: variation of the azide coupling partner at the alkyne, and variation of the electrophile at the deprotected piperidine nitrogen [3].

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